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Compound of Interest |

Compound Name: 5-Hydroxy-1-methylpyrazole
CAS No.: 3310-35-8; 33641-15-5
Cat. No.: B2399436

Get Quote

Executive Summary: The Scaffold vs. The Drug

In medicinal chemistry, 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-
ol) occupies a distinct niche compared to "celebrity” pyrazoles like Edaravone. While
Edaravone is a direct-acting therapeutic agent (radical scavenger), 5-Hydroxy-1-
methylpyrazole serves primarily as a privileged scaffold. Its value lies not in its intrinsic
potency, but in its ability to orient pharmacophores for specific targets—most notably GPR109A
receptors (metabolic regulation) and HPPD inhibition (herbicides).

This guide objectively compares the biological profiles of the N-methyl core against N-phenyl
analogs (Edaravone) and outlines the structural logic dictating their divergent applications.

Chemical Architecture & Tautomerism

Understanding the biological activity of this molecule requires navigating its tautomeric
equilibrium. Unlike fixed heterocycles, 5-hydroxy-pyrazoles exist in a dynamic flux between the
OH-form (aromatic), NH-form (pyrazolone), and CH-form.
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Tautomeric Equilibrium

The N-methyl group locks the nitrogen, forcing the equilibrium between the enol (5-hydroxy)
and keto (5-pyrazolone) forms. In polar solvents (DMSO, Methanol), the OH-form often
predominates, which is critical for hydrogen-bond donor interactions in enzyme active sites.

Tautomeric Flux of 5-Hydroxy-1-methylpyrazole
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Caption: The dynamic equilibrium between aromatic (OH) and keto (CH/NH) forms dictates
binding affinity. N-substitution (Methyl vs Phenyl) shifts this balance.

Comparative Biological Activity[1][2]
A. Radical Scavenging: 1-Methyl vs. 1-Phenyl
(Edaravone)

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the gold standard for radical scavenging in
ischemic stroke therapy. The 1-methyl analog (our topic) is significantly less active in this
specific domain.
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aids BBB penetration;

1-Methyl is too polar.

Conclusion: Do not use 5-Hydroxy-1-methylpyrazole as a direct antioxidant. Its radical
stabilizing capacity is inferior to N-aryl pyrazolones.

B. Metabolic Regulation: GPR109A Agonism

This is the high-value application for the 5-Hydroxy-1-methylpyrazole core. Merck and other
groups have identified Acyl-5-hydroxypyrazoles as potent agonists for GPR109A (the Niacin
receptor).

e Mechanism: GPR109A activation inhibits adenylyl cyclase (Gi-coupled), reducing lipolysis in
adipocytes and lowering free fatty acids (FFA).

e The Advantage: Unlike Niacin, which causes severe cutaneous flushing (via B-arrestin/PGD2
pathways), specific 5-hydroxypyrazole derivatives can be "biased agonists"—activating the
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G-protein pathway (lipid lowering) without recruiting p-arrestin (flushing).

o Key Derivative: 5-hydroxy-1-methylpyrazole substituted at the 4-position with specific bi-
aryl groups.

C. Agrochemicals: HPPD Inhibition
The core is a precursor to Topramezone, a potent herbicide.
o Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD).

* Role of Scaffold: The 5-hydroxy-1-methylpyrazole moiety mimics the substrate's enol
structure, chelating the active site Iron (Fe2+) ion essential for the enzyme's function.

Experimental Protocols
Protocol A: Synthesis of 5-Hydroxy-1-methylpyrazole

Self-validating logic: This route uses a cyclization-decarboxylation strategy to ensure regio-
specificity, avoiding the mixture of isomers common in direct hydrazine condensations.

Reagents: Dimethyl malonate, Methylhydrazine, Sodium Methoxide, Methanol.

Condensation: Dissolve Dimethyl malonate (1.0 eq) in MeOH. Add Sodium Methoxide (1.1
eq) at 0°C.

e Cyclization: Add Methylhydrazine (1.0 eq) dropwise over 30 mins. The exotherm indicates
reaction initiation.

o Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for
disappearance of malonate.

e |solation: Cool to room temperature. Acidify to pH 2 with conc. HCI. The product, 1-methyl-
1H-pyrazol-5-ol, will precipitate or can be extracted with EtOAc.

 Purification: Recrystallize from Ethanol.

o Validation: 1H NMR (DMSO-d6) should show a singlet at ~5.3 ppm (C4-H) and ~3.5 ppm
(N-Me).
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Protocol B: DPPH Radical Scavenging Assay
(Comparative)

Use this protocol to quantify the difference between the 1-Methyl scaffold and Edaravone.
Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, UV-Vis Spectrophotometer.
e Preparation: Prepare a 0.1 mM solution of DPPH in Methanol (deep purple).
e Sample Prep: Prepare 1 mM stock solutions of:
o Compound A: 5-Hydroxy-1-methylpyrazole
o Compound B: Edaravone (Positive Control)
o Compound C: Ascorbic Acid (Standard)

e Reaction: In a 96-well plate, mix 100 pL of DPPH solution with 100 pL of test compound
(serial dilutions: 10 - 200 pM).

 Incubation: Incubate in the dark at room temperature for 30 minutes.
e Measurement: Measure absorbance at 517 nm.
e Calculation:

o Expected Result: Edaravone IC50 = 15-30 uM. 5-Hydroxy-1-methylpyrazole IC50 > 200
UM (Weak/Inactive).

Mechanistic Visualization (SAR Workflow)

The following diagram illustrates the decision logic for utilizing the 5-Hydroxy-1-
methylpyrazole scaffold versus N-Aryl analogs.
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Caption: SAR Decision Tree: N-Aryl is required for radical stability (Edaravone), while N-Methyl
is preferred for specific receptor binding (GPR109A).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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